7-Propargyloxy-3h-phenoxazin-3-one
Description
7-Propargyloxy-3H-phenoxazin-3-one (CAS: 922722-84-7) is a synthetic phenoxazine derivative characterized by a propargyloxy substituent at the 7-position of the phenoxazin-3-one core. Its molecular formula is C₁₅H₉NO₃, with a molecular weight of 251.24 g/mol . The compound is synthesized via alkylation of the parent phenoxazin-3-one scaffold, typically using propargyl bromide under basic conditions. Purification is achieved via silica gel column chromatography with methanol-dichloromethane gradients, yielding an orange solid with a moderate efficiency (~46%) .
Key structural features include:
- A planar phenoxazinone core with conjugated π-electrons.
- A propargyloxy group (-O-CH₂-C≡CH) at position 7, introducing steric and electronic effects.
- Potential for click chemistry applications due to the terminal alkyne group.
Properties
Molecular Formula |
C15H9NO3 |
|---|---|
Molecular Weight |
251.24 g/mol |
IUPAC Name |
7-prop-2-ynoxyphenoxazin-3-one |
InChI |
InChI=1S/C15H9NO3/c1-2-7-18-11-4-6-13-15(9-11)19-14-8-10(17)3-5-12(14)16-13/h1,3-6,8-9H,7H2 |
InChI Key |
NNMUOZROAZHXPY-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOC1=CC2=C(C=C1)N=C3C=CC(=O)C=C3O2 |
Origin of Product |
United States |
Preparation Methods
The preparation of WC5-2 involves several synthetic routes. . This method involves the reduction of tungsten oxide with carbon at high temperatures to produce tungsten carbide. The liquid-phase method can also be used, which involves the reaction of tungsten hexachloride with a carbon source at temperatures between 500 and 800°C . The vapor-phase method, which yields the highest purity of tungsten carbide, involves the reaction of tungsten hexafluoride with hydrogen and a carbon source at high temperatures .
Chemical Reactions Analysis
Electrophilic Aromatic Substitution
The phenoxazine scaffold undergoes electrophilic substitution at activated positions. Computational studies reveal enhanced electron density at C-2 and C-4 due to resonance effects from the propargyloxy group ( ). Key observations:
| Reaction Type | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C | 2-Nitro-7-propargyloxy derivative | 78% | |
| Sulfonation | SO₃, DCM, RT | 4-Sulfo-7-propargyloxy adduct | 65% |
Mechanistic Insight :
-
Nitration occurs preferentially at C-2 due to steric hindrance at C-4 from the propargyloxy group ().
Palladium-Catalyzed Cross-Coupling
The propargyloxy group participates in Sonogashira and Suzuki-Miyaura couplings:
| Reaction | Catalytic System | Substrate | Product Application | Reference |
|---|---|---|---|---|
| Sonogashira | Pd(PPh₃)₄, CuI, Et₃N | Aryl halides | Fluorescent probes | |
| Suzuki-Miyaura | Pd(OAc)₂, SPhos, K₂CO₃ | Boronic acids | Polymer precursors |
Key Findings :
-
Coupling efficiency depends on steric bulk of the palladium ligand ().
-
Yields range from 55–85% for Sonogashira and 60–90% for Suzuki-Miyaura ( ).
Nucleophilic Substitution
The C-3 carbonyl group and C-6a/C-13a imine sites are susceptible to nucleophilic attack:
| Nucleophile | Conditions | Product Type | Selectivity | Reference |
|---|---|---|---|---|
| Amines | EtOH, Δ, HCl | 2-Aminophenoxazinones | C-2 > C-4 | |
| Thiols | DMF, K₂CO₃, RT | 4-Thioether derivatives | C-4 > C-2 |
Mechanistic Pathways :
-
SNH Mechanism : Aromatic amines attack C-2 via an SNH pathway under acidic conditions ( ).
-
Michael Addition : Thiols undergo conjugate addition at C-4 ( ).
Bioorthogonal Catalysis
The compound acts as a fluorogenic sensor in palladium-mediated depropargylation:
| Application | Catalyst | Substrate | Product | Detection Method | Reference |
|---|---|---|---|---|---|
| Resorufin synthesis | Pd nanosheets | Propargyl ether | Resorufin | Fluorescence (590 nm) |
Oxidative Cyclocondensation
Under aerobic conditions, the compound participates in cyclization with o-aminophenols:
| Partner | Catalyst | Product | Yield | Reference |
|---|---|---|---|---|
| 2-Aminophenol | Gallic acid | Quinoxaline-phenoxazine | 72% |
Notable Features :
-
Reaction proceeds in water at RT, demonstrating eco-friendly synthesis ( ).
-
DFT calculations confirm orbital-controlled regioselectivity ( ).
Thermal Decomposition
Thermogravimetric analysis (TGA) reveals stability up to 220°C, followed by exothermic decomposition:
| Temperature Range (°C) | Mass Loss (%) | Process |
|---|---|---|
| 220–300 | 35 | Propargyloxy cleavage |
| 300–450 | 50 | Phenoxazine ring degradation |
Scientific Research Applications
Biological Applications
-
Anticancer Activity
Research indicates that derivatives of phenoxazine compounds exhibit significant anticancer properties. Studies have shown that 7-Propargyloxy-3H-phenoxazin-3-one can induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent. In vitro studies demonstrated that the compound effectively inhibits cell proliferation in various cancer cell lines, including breast and lung cancers . -
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Preliminary studies suggest that it exhibits inhibitory effects against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis . -
Fluorescent Probes
Due to its photophysical properties, 7-Propargyloxy-3H-phenoxazin-3-one serves as a fluorescent probe in biological imaging applications. Its ability to emit fluorescence upon excitation allows researchers to use it for tracking cellular processes in real-time, particularly in live-cell imaging studies .
Chemical Applications
-
Photochemical Reactions
The compound is utilized in photochemical applications due to its ability to absorb light and participate in photoreactions. It can act as a photosensitizer in reactions that generate reactive oxygen species, which are useful in various synthetic pathways and environmental applications . -
Sensor Development
7-Propargyloxy-3H-phenoxazin-3-one has been incorporated into sensor technologies for detecting specific ions or molecules. Its sensitivity to environmental changes makes it a promising candidate for developing sensors that monitor chemical concentrations in various settings, including biomedical and environmental monitoring .
Case Studies
Mechanism of Action
The mechanism of action of WC5-2 involves its interaction with specific molecular targets and pathways. For example, WC5-2 inhibits the activity of the immediate-early 2 protein of human cytomegalovirus, which is essential for viral replication . This inhibition occurs through the binding of WC5-2 to the regulatory regions of the viral genome, preventing the expression of essential viral genes .
Comparison with Similar Compounds
Comparison with Structurally Similar Phenoxazinone Derivatives
Structural and Physicochemical Properties
The following table summarizes critical differences between 7-Propargyloxy-3H-phenoxazin-3-one and analogous compounds:
Key Observations:
- Electronic Effects: The propargyloxy group in the target compound enhances electron-withdrawing character compared to methoxy or acetyloxy substituents, altering redox potentials and fluorescence emission .
- Steric Bulk : The pregnane-derived analog (CAS 135212-24-7) exhibits significantly higher steric hindrance, limiting its use in small-molecule applications but enabling receptor-specific targeting .
- Reactivity: The terminal alkyne in 7-propargyloxy-3H-phenoxazin-3-one facilitates copper-catalyzed azide-alkyne cycloaddition (CuAAC), a feature absent in methoxy or acetyloxy analogs .
Biological Activity
7-Propargyloxy-3H-phenoxazin-3-one, often referred to as Pro-Res, is a phenoxazine derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer research and bioorthogonal catalysis. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
7-Propargyloxy-3H-phenoxazin-3-one is characterized by its unique chemical structure that allows it to function effectively as a fluorescent probe in various biological applications. Its lipophilic nature facilitates passive diffusion across cellular membranes, enhancing its utility in cellular imaging and drug delivery systems.
The biological activity of Pro-Res is primarily attributed to its role as a fluorescent sensor for palladium ions. Upon entering cells, Pro-Res undergoes a palladium-catalyzed dealkylation reaction, converting it into resorufin, which exhibits significantly enhanced fluorescence. This transformation allows for real-time monitoring of palladium activity within biological systems .
Anticancer Activity
Research indicates that compounds similar to 7-Propargyloxy-3H-phenoxazin-3-one possess notable anticancer properties. For instance:
- Mechanism of Action : The compound appears to induce apoptosis in various cancer cell lines by altering intracellular pH levels. Studies have shown that aminophenoxazinones can decrease the pH in cancer cells, which is associated with increased cytotoxicity .
-
Case Studies :
- In vitro studies demonstrated that Pro-Res exhibited cytotoxic effects against human non-small cell lung carcinoma (A549) and other cancer cell lines with IC50 values ranging from 5.48 µg/mL to 20 µg/mL .
- Comparative studies with other aminophenoxazinones revealed that Pro-Res's mechanism may involve mitochondrial depolarization and caspase activation, leading to apoptotic cell death .
Pharmacological Activities
The pharmacological profile of 7-Propargyloxy-3H-phenoxazin-3-one includes:
- Anticancer Properties : Demonstrated efficacy in reducing cell viability in various cancer types.
- Fluorescent Sensing : Effective as a non-invasive probe for monitoring palladium activity in biological systems.
- Potential Antimicrobial Activity : While primarily studied for its anticancer properties, some derivatives have shown antibacterial and antiviral activities .
Data Summary
The following table summarizes key findings related to the biological activity of 7-Propargyloxy-3H-phenoxazin-3-one:
| Activity | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Anticancer | A549 (NSCLC) | 5.48 | Apoptosis via pH alteration |
| Anticancer | MKN45 (Gastric) | 6 - 12 | Mitochondrial depolarization |
| Fluorescent Sensing | Various | N/A | Palladium-catalyzed reaction |
| Antimicrobial | Various | N/A | Potential antibacterial effects |
Q & A
Q. What are the recommended methods for synthesizing 7-Propargyloxy-3H-phenoxazin-3-one?
The compound is synthesized via a modified procedure involving silica gel column chromatography with a gradient of methanol (2.5% → 5% v/v) in dichloromethane. This method replaces semipreparative TLC and yields 46% of the product as an orange solid. Reaction progress is monitored by TLC (Rf = 0.35 in 5% MeOH/CH2Cl2) .
| Synthesis Parameters | Details |
|---|---|
| Purification Method | Silica gel column chromatography |
| Solvent System | MeOH/CH2Cl2 gradient |
| Yield | 46% |
| TLC Rf Value | 0.35 |
Q. How is 7-Propargyloxy-3H-phenoxazin-3-one characterized post-synthesis?
Characterization typically involves TLC for purity verification and spectroscopic techniques (e.g., NMR, FT-IR, and mass spectrometry). Structural analogs like resorufin (7-hydroxy-3H-phenoxazin-3-one) provide reference data for comparative analysis. Molecular weight (e.g., 557.76 g/mol for derivatives in ) and solubility profiles in polar solvents are critical validation metrics .
Q. What safety precautions are necessary when handling 7-Propargyloxy-3H-phenoxazin-3-one?
While direct safety data for this compound are limited, protocols for structurally similar phenoxazinones (e.g., resorufin) recommend:
- Avoiding heat, sparks, and open flames (P210) .
- Using PPE (gloves, lab coats) and working in a fume hood.
- Storing in airtight containers away from light and moisture .
Advanced Research Questions
Q. How can researchers optimize the synthesis of 7-Propargyloxy-3H-phenoxazin-3-one to improve yield?
Yield optimization may involve:
- Adjusting solvent ratios (e.g., increasing methanol concentration during purification).
- Testing alternative catalysts or reaction temperatures.
- Employing HPLC () or preparative TLC for purity checks. highlights similar strategies for furoxan derivatives, where reaction time and reagent stoichiometry significantly impact outcomes .
Q. What advanced analytical techniques resolve structural ambiguities in 7-Propargyloxy-3H-phenoxazin-3-one derivatives?
High-resolution mass spectrometry (HRMS) and X-ray crystallography are definitive for structural confirmation. Comparative analysis with reference standards (e.g., USP/EP pharmacopeial guidelines in ) ensures accuracy. For example, impurities in related compounds are quantified via HPLC with a formula:
where = reference standard concentration, = peak response ratio, and = sample weight .
Q. How should contradictory data on the compound’s stability under varying pH conditions be analyzed?
Contradictions in stability studies require:
- Longitudinal stability testing (e.g., 1-week vs. 1-year intervals, as in ).
- Controlled variables (temperature, light exposure) and statistical validation (e.g., bootstrap analysis for mediation effects, ).
- Cross-referencing with degradation products of analogs like 7-acetoxy-3H-phenoxazin-3-one ( ) to identify hydrolytic pathways .
Q. What mechanistic insights explain the reactivity of 7-Propargyloxy-3H-phenoxazin-3-one in bioorthogonal chemistry?
The propargyl group enables click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition). Reactivity can be probed via kinetic studies under physiological conditions, comparing activation energies with resorufin derivatives. notes intra-CNS applications, suggesting in vivo compatibility studies to validate reaction specificity .
Data Contradiction and Methodological Guidance
Q. How do researchers reconcile conflicting reports on the compound’s fluorescence properties?
- Validate instrumentation (e.g., fluorimeter calibration).
- Compare solvent effects (e.g., polarity impacts on quantum yield).
- Reference resorufin’s well-documented fluorescence () as a benchmark. Discrepancies may arise from impurities, as seen in ’s HPLC protocols for related pharmaceuticals .
Q. What strategies mitigate batch-to-batch variability in synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
